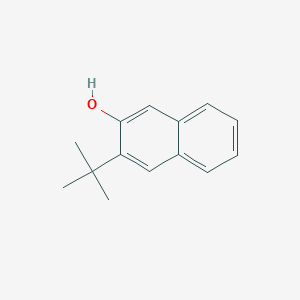

3-(tert-Butyl)naphthalen-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylnaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O/c1-14(2,3)12-8-10-6-4-5-7-11(10)9-13(12)15/h4-9,15H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJWFVOKZOKEQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=CC=CC=C2C=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90486031 | |

| Record name | 2-Naphthalenol, 3-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54646-67-2 | |

| Record name | 2-Naphthalenol, 3-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-butyl)naphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Tert Butyl Naphthalen 2 Ol and Positional Isomers

Direct Tert-Butylation Approaches

Direct tert-butylation of 2-naphthol (B1666908) is a primary route for synthesizing tert-butylated naphthol derivatives. The choice of alkylating agent and catalyst system is crucial in determining the resulting isomer distribution.

Friedel-Crafts Alkylation with Tert-Butyl Halides and Lewis Acid Catalysis

The Friedel-Crafts alkylation, a cornerstone of aromatic chemistry, is a widely employed method for introducing a tert-butyl group onto the naphthalene (B1677914) ring. wikipedia.orglibretexts.org This electrophilic aromatic substitution reaction typically involves the use of a tert-butyl halide, such as 2-chloro-2-methylpropane (B56623), and a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride. wikipedia.orgcerritos.edu The Lewis acid facilitates the formation of a tert-butyl carbocation, which then acts as the electrophile attacking the electron-rich naphthalene ring of 2-naphthol. libretexts.orgcerritos.edu

The reaction conditions, including the choice of solvent and temperature, can influence the yield and regioselectivity. For instance, the reaction of 2-naphthol with 2-chloro-2-methylpropane in the presence of aluminum chloride in dichloromethane (B109758) at 40°C has been reported to produce 6-(tert-butyl)naphthalen-2-ol. chemicalbook.com However, this method can lead to a mixture of isomers, and achieving high selectivity for a specific positional isomer can be challenging.

Table 1: Examples of Friedel-Crafts Alkylation for Tert-Butylated Naphthols

| Reactant | Alkylating Agent | Catalyst | Solvent | Product | Yield |

| 2-Naphthol | 2-Chloro-2-methylpropane | AlCl₃ | Dichloromethane | 6-(tert-Butyl)naphthalen-2-ol | 12% chemicalbook.com |

Alkylation with Isobutylene (B52900) or Tert-Butanol (B103910) under Protic Acid Conditions

An alternative to using tert-butyl halides is the alkylation of 2-naphthol with isobutylene or tert-butanol in the presence of a protic acid catalyst. arkat-usa.org This approach avoids the use of Lewis acids and can offer a different regiochemical outcome. Strong protic acids, such as triflic acid or sulfuric acid, are capable of protonating isobutylene or tert-butanol to generate the tert-butyl carbocation electrophile. arkat-usa.orgaskthenerd.com

For example, the reaction of 2-naphthol with isobutylene in dichloromethane with a catalytic amount of triflic acid has been investigated. arkat-usa.org Similarly, heating 2-naphthol with an excess of tert-butanol and trifluoroacetic acid (TFA) can also yield tert-butylated products. arkat-usa.org The conditions for these reactions, such as temperature and reactant ratios, are critical for controlling the degree of alkylation and the distribution of isomers. iitm.ac.inresearchgate.net The use of solid acid catalysts, like zeolites, has also been explored for the alkylation of naphthols with tert-butanol, offering potential advantages in terms of catalyst recyclability and shape selectivity. rsc.orgresearchgate.net

Table 2: Alkylation of Naphthols with Isobutylene or Tert-Butanol

| Naphthol Derivative | Alkylating Agent | Acid Catalyst | Key Observation | Reference |

| Naphthalene-2,6-diol | Isobutylene | Triflic Acid | Low yield (5%) of 3,7-di-tert-butylnaphthalene-2,6-diol due to poor solubility. arkat-usa.org | arkat-usa.org |

| Naphthalene-2,6-diol | Tert-Butanol | TFA | Formation of 3,7-di-tert-butylnaphthalene-2,6-diol in 12% yield. arkat-usa.org | arkat-usa.org |

| 6-Methoxynaphthalen-2-ol | Isobutylene | Triflic Acid | Unexpectedly gave 2-tert-butoxy-6-methoxynaphthalene. arkat-usa.org | arkat-usa.org |

Regioselective Synthesis Strategies for Beta-Naphthols with Tert-Butyl Groups

Achieving regioselectivity in the direct tert-butylation of β-naphthols is a significant synthetic challenge. The hydroxyl group of the naphthol directs the incoming electrophile, but steric and electronic factors can lead to the formation of multiple isomers. rsc.org However, by carefully controlling reaction conditions and choosing appropriate catalytic systems, a degree of regioselectivity can be achieved.

For instance, in the Friedel-Crafts alkylation of β-naphthol, the position of the tert-butyl group can be influenced by the Lewis acid and the reaction temperature. rsc.org The formation of 3,6-di-tert-butyl-2-naphthol has been observed, presumably through the initial formation of 6-tert-butyl-2-naphthol followed by a second alkylation at the 3-position. researchgate.net The development of catalytic systems that can selectively activate specific positions on the naphthalene ring is an active area of research. acs.org This includes the use of shape-selective catalysts like zeolites, which can favor the formation of less sterically hindered isomers. iitm.ac.inresearchgate.net

Historical Challenges and Modern Solutions in Regioisomer Assignment

The history of the tert-butylation of naphthols is marked by difficulties in correctly assigning the positions of the tert-butyl groups on the naphthalene ring. arkat-usa.org Early studies often led to incorrect structural assignments and non-reproducible results due to the limitations of the analytical techniques available at the time. arkat-usa.orgresearchgate.net

The advent of modern spectroscopic techniques, particularly two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, has revolutionized the structural elucidation of these compounds. arkat-usa.org Techniques such as COSY (Correlation Spectroscopy), HETCOR (Heteronuclear Correlation), and NOE (Nuclear Overhauser Effect) experiments provide unambiguous evidence for the connectivity and spatial relationships of atoms within the molecule, allowing for the correct assignment of regioisomers. researchgate.net Furthermore, single-crystal X-ray diffraction analysis provides definitive proof of the molecular structure. arkat-usa.org

Indirect Synthetic Routes and Precursor Transformations

Beyond direct alkylation, indirect methods involving the transformation of pre-functionalized precursors offer alternative pathways to substituted naphthols, including 3-(tert-Butyl)naphthalen-2-ol.

Palladium-Catalyzed Domino Reactions for Substituted Naphthols

Palladium-catalyzed domino reactions have emerged as powerful tools for the construction of complex molecular architectures from simple starting materials in a single step. bath.ac.uknih.gov These reactions can be designed to create highly substituted naphthol derivatives with a high degree of control over the substitution pattern. researchgate.netjst.go.jp

While specific examples detailing the synthesis of this compound via a palladium-catalyzed domino reaction are not prevalent in the provided search results, the general principles of these reactions suggest their potential applicability. For instance, a domino sequence could involve a Heck reaction followed by a carbopalladation and a C-H functionalization to build the substituted naphthalene core. researchgate.net The strategic placement of functional groups on the starting materials would be key to directing the cyclization and substitution to yield the desired product. These advanced catalytic methods offer a promising avenue for the regioselective synthesis of substituted naphthols that may be difficult to access through traditional methods. mdpi.com

Tandem Photoenolization Diels-Alder and Aromatization Sequences for Naphthol Scaffolds

A robust method for constructing naphthol and naphthalene frameworks involves a sequence of tandem photoenolization Diels-Alder (PEDA) and aromatization reactions. google.com This strategy provides an efficient route to polycyclic products fused to a naphthol core. google.comgoogle.com The process typically begins with an ortho-tolualdehyde derivative, which can undergo photoenolization to generate a reactive dienol in situ. researchgate.net This transient species then participates in a Diels-Alder cycloaddition with a suitable dienophile, such as a sterically hindered cyclohexenone or cyclopentenone. google.comgoogle.com

Table 1: Examples of Tandem Photoenolization Diels-Alder Reactions This table is illustrative of the general methodology and not specific to this compound.

| Dienophile | Reaction Conditions | Product Type | Yield |

|---|---|---|---|

| Cyclohexenone derivative | Ti(Oi-Pr)₄, light irradiation, then aromatization | Naphthol-fused polycycle | Good |

| Cyclopentenone derivative | Ti(Oi-Pr)₄, light irradiation, then aromatization | Naphthalene-fused polycycle | Good |

| Unsaturated γ-lactone | Asymmetric catalysis, light irradiation | Aryltetralin lactone core | High |

Oxy-Michael Addition/Cyclization in the Synthesis of Naphthopyrans

Naphthol derivatives, including isomers of tert-butylnaphthalenol, can serve as precursors for the synthesis of more complex heterocyclic structures like naphthopyrans. A key method to achieve this is through a tandem oxy-Michael addition/cyclization process. wikipedia.orgwikipedia.org In this reaction, a naphthol derivative reacts with an α,β-unsaturated carbonyl compound in the presence of a base. wikipedia.orgwikipedia.org

A common and inexpensive promoter for this reaction is potassium carbonate (K₂CO₃). wikipedia.orgwikipedia.org The mechanism begins with the deprotonation of the naphthol's hydroxyl group by the base, forming a naphtholanion. This nucleophile then attacks the β-carbon of the α,β-unsaturated carbonyl compound in an oxy-Michael addition. The resulting intermediate subsequently undergoes an intramolecular cyclization to form the 2-substituted naphthopyran product. wikipedia.org This method is valued for its use of readily available reagents and tolerance for various substitutions on both the naphthol and the carbonyl compound. wikipedia.org

Table 2: Synthesis of Naphthopyrans via Oxy-Michael Addition/Cyclization This table illustrates the general reaction scope using naphthol derivatives.

| Naphthol Derivative | α,β-Unsaturated Carbonyl Compound | Promoter | Product | Yield |

|---|---|---|---|---|

| 2-Naphthol | Various chalcones | K₂CO₃ | 2-Substituted naphthopyran | Moderate to High |

| 1-Naphthol | Chalcone derivative | K₂CO₃ | 2-Substituted naphthopyran | 31% |

Derivatization from Di-tert-butylnaphthalenesulfonic Acids

A classic, though often harsh, industrial method for producing naphthols involves the alkali fusion of naphthalenesulfonic acids. This derivatization pathway can be applied to substituted naphthalenes. The synthesis of a tert-butylated naphthol via this route would begin with the sulfonation of a di-tert-butylnaphthalene precursor to yield a di-tert-butylnaphthalenesulfonic acid. wikipedia.orggoogle.com

The crucial step is the subsequent fusion of the sulfonic acid salt with a strong base, typically sodium hydroxide (B78521) (NaOH), at high temperatures, often in the range of 280–350°C. quora.comgoogle.com During this process, the sulfonate group is replaced by a hydroxyl group. The resulting mixture is then cooled, dissolved in water, and acidified to precipitate the final di-tert-butylnaphthalenol product. google.comquora.com This method, while effective, requires stringent conditions and careful control.

Green Chemistry Principles in the Synthesis of Naphthol Derivatives

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. In the context of naphthol derivative synthesis, several green chemistry principles have been successfully applied to minimize waste and avoid hazardous reagents. quora.compharmacyfreak.com

Key strategies include:

Use of Biodegradable Catalysts: Researchers have employed novel, cheap, and biodegradable catalysts like tannic acid for the synthesis of 1-amidoalkyl-2-naphthols, avoiding the need for more toxic metal catalysts. google.compharmacyfreak.com

Solvent-Free Conditions: Many reactions have been adapted to run under solvent-free or "grindstone chemistry" conditions. arkat-usa.org This approach involves simply grinding the solid reactants together, often with a catalytic amount of acid, which significantly reduces volatile organic compound (VOC) emissions and simplifies product work-up. pharmacyfreak.comarkat-usa.org

Microwave Irradiation: The use of microwave irradiation as an energy source can dramatically shorten reaction times and often leads to higher yields compared to conventional heating methods. pharmacyfreak.com

Solid-Acid and Clay Catalysts: Natural aluminosilicates like montmorillonite (B579905) clays (B1170129) have been used as solid acid catalysts for reactions such as the oxidative coupling of 2-naphthol. quora.com These catalysts are often reusable, non-corrosive, and reduce the generation of hazardous waste products associated with liquid acids. quora.com

These approaches collectively contribute to making the synthesis of naphthol derivatives more sustainable and cost-effective. google.com

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 3-(tert-butyl)naphthalen-2-ol, a comprehensive suite of 1D and 2D NMR experiments provides a complete assignment of all proton and carbon resonances, offering deep insights into its molecular structure.

The ¹H NMR spectrum of this compound displays characteristic signals for both the aromatic naphthalene (B1677914) core and the aliphatic tert-butyl group. doi.org The nine protons of the tert-butyl group typically appear as a sharp singlet in the upfield region, a consequence of their chemical and magnetic equivalence due to rapid rotation around the C-C single bond. nih.govnih.gov The aromatic protons resonate in the downfield region, with their chemical shifts and multiplicities dictated by their position on the naphthalene ring and coupling interactions with neighboring protons. orgchemboulder.comchegg.com

The proton-decoupled ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. doi.orgstudy.com The quaternary carbon of the tert-butyl group and the three methyl carbons exhibit characteristic chemical shifts. The ten carbon atoms of the naphthalene ring, including the hydroxyl-bearing carbon and the tert-butyl-substituted carbon, can be distinguished based on their electronic environments.

To unequivocally assign these resonances, 2D NMR techniques are employed. Correlation Spectroscopy (COSY) reveals scalar coupling networks between protons, typically over two to three bonds. libretexts.org This allows for the tracing of proton connectivity within the naphthalene ring system. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximity of protons, which is crucial for confirming stereochemical relationships and the spatial arrangement of substituents. libretexts.orglibretexts.orgyoutube.com For instance, a NOESY correlation between the tert-butyl protons and an adjacent aromatic proton would definitively confirm the substitution pattern.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Naphthols

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Notes |

| ¹H (Aromatic) | 6.5 - 8.5 | s, d, t, m | Chemical shifts are influenced by the electronic effects of substituents (hydroxyl and tert-butyl groups). orgchemboulder.com |

| ¹H (tert-Butyl) | ~1.3 | s | A sharp singlet integrating to nine protons is characteristic of the tert-butyl group. nih.gov |

| ¹H (Hydroxyl) | Variable | br s | The chemical shift is concentration and solvent dependent. |

| ¹³C (Aromatic) | 110 - 155 | Includes signals for both protonated and quaternary carbons in the naphthalene ring. chegg.com | |

| ¹³C (tert-Butyl Quaternary) | ~35 | The quaternary carbon of the tert-butyl group. | |

| ¹³C (tert-Butyl Methyl) | ~30 | The three equivalent methyl carbons of the tert-butyl group. study.com |

Note: The exact chemical shifts for this compound would require experimental data for this specific compound.

The presence of the bulky tert-butyl group adjacent to the hydroxyl group in this compound introduces significant steric hindrance, which influences the NMR spectrum in several ways. researchgate.net This steric crowding can affect the conformation of the molecule and restrict bond rotations, leading to observable changes in chemical shifts and coupling constants.

The chemical shifts of the protons and carbons near the tert-butyl group can be shifted compared to an unsubstituted naphthol due to both electronic and steric effects. rsc.org For example, the proton ortho to the tert-butyl group may experience a through-space shielding or deshielding effect, altering its resonance frequency. researchgate.net

Vicinal proton-proton coupling constants (³JHH) in the aromatic ring are particularly informative about the bond order and geometry. mdpi.commiamioh.edu While the naphthalene ring is largely planar, minor distortions caused by the bulky substituent could subtly alter these coupling constants. The analysis of these patterns, often aided by spectral simulation, provides a detailed picture of the electronic structure of the aromatic system. mdpi.com The steric hindrance can also influence the chemical shift of the phenolic proton. rsc.org

Single Crystal X-ray Diffraction Analysis

An X-ray crystallographic analysis of this compound would reveal the precise geometry of the molecule. carleton.edu It would confirm the planarity of the naphthalene ring system and determine the orientation of the tert-butyl and hydroxyl groups relative to the ring. The analysis provides accurate measurements of all bond lengths, from the C-C and C-H bonds within the tert-butyl group to the C-C, C-O, and C-H bonds of the naphthol core.

This technique is also invaluable for determining stereochemistry in chiral molecules. While this compound itself is achiral, X-ray diffraction is a powerful tool for establishing the absolute configuration of related chiral derivatives. nih.gov

Table 2: Expected Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |

| Bond Lengths (e.g., C-C, C-O) | Within standard ranges for aromatic and aliphatic compounds. |

| Bond Angles (e.g., C-C-C, C-O-H) | Reflects sp² and sp³ hybridization and steric strain. |

| Torsion Angles | Defines the orientation of the tert-butyl group relative to the naphthalene ring. |

Note: This table represents the type of data obtained from a single-crystal X-ray diffraction experiment. The actual values would require experimental determination.

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. mdpi.com This packing is governed by intermolecular interactions such as hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions between the naphthalene rings. researchgate.netresearchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. nih.govresearchgate.net These techniques are complementary and are used to identify functional groups and probe the molecular structure.

The FT-IR spectrum of this compound would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. The broadness of this peak is indicative of hydrogen bonding. ias.ac.in Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the tert-butyl group are observed just below 3000 cm⁻¹. orgchemboulder.com The region from 1400-1650 cm⁻¹ will contain characteristic C=C stretching vibrations of the naphthalene ring. ias.ac.inias.ac.in

The FT-Raman spectrum provides complementary information. ias.ac.in Aromatic ring vibrations often give rise to strong Raman signals. The C-H stretching vibrations are also observable. By comparing the FT-IR and FT-Raman spectra, a more complete vibrational assignment can be made, as some vibrational modes may be more active in one technique than the other due to selection rules. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| O-H Stretch (H-bonded) | 3200 - 3600 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | 1400 - 1650 | FT-IR, FT-Raman |

| C-O Stretch | 1200 - 1300 | FT-IR |

| C-H Bending | 700 - 900 | FT-IR |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict and analyze the molecular and electronic properties of compounds like 3-(tert-butyl)naphthalen-2-ol. DFT methods are employed to determine optimized geometries, vibrational frequencies, and NMR chemical shifts, providing a comprehensive theoretical characterization of the molecule.

Geometry Optimization and Energetic Landscapes of Naphthol Compounds

Geometry optimization is a fundamental computational procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For naphthol and its derivatives, DFT calculations are instrumental in determining bond lengths, bond angles, and dihedral angles that characterize the molecule's shape.

The process involves iterative calculations to minimize the energy of the molecular structure. Various methods, including Hartree-Fock, semi-empirical methods, and DFT, are used for this purpose, each differing in their mathematical approximations. mdpi.com The combination of a method and a basis set, such as B3LYP with a 6-31G* or 6-311+G** basis set, defines the level of theory for the calculation. ijapm.org The optimized geometry provides the global minimum energy for the compound. ijapm.org For complex molecules, this process can identify multiple local minima, representing different conformers, and thereby map out the energetic landscape. nih.gov In a study on a 1-amidoalkyl-2-naphthol derivative, theoretical calculations were performed at the DFT/B3LYP level to determine the optimized geometry, showing excellent agreement with experimental X-ray diffraction data. researchgate.net

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C2-O | 1.365 |

| O-H | 0.962 |

| C2-C3 | 1.378 |

| C3-C(tert-butyl) | 1.540 |

| **Bond Angles (°) ** | |

| C1-C2-O | 119.5 |

| C3-C2-O | 120.3 |

| C2-O-H | 109.2 |

| C2-C3-C(tert-butyl) | 121.0 |

| Dihedral Angles (°) | |

| C1-C2-O-H | 0.0 |

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates and provide the frequencies of the normal modes of vibration.

These theoretical spectra are invaluable for interpreting experimental spectroscopic data. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or torsional vibrations. For instance, in aromatic compounds, C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region, while C-C stretching vibrations of the aromatic ring appear in the 1600-1400 cm⁻¹ range. mdpi.com For a 1-amidoalkyl-2-naphthol derivative, DFT calculations were used to perform a normal mode analysis to assign the various fundamental frequencies according to the total energy distribution. researchgate.net The accuracy of these predictions allows for a detailed assignment of the experimental IR and Raman bands. ijapm.org

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3620 | O-H stretch |

| 3065 | Aromatic C-H stretch |

| 2960 | tert-Butyl C-H stretch (asymmetric) |

| 2875 | tert-Butyl C-H stretch (symmetric) |

| 1625 | Aromatic C=C stretch |

| 1365 | C-O stretch |

| 1250 | In-plane O-H bend |

NMR Chemical Shift Prediction and Validation

Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for this purpose. Predicted ¹H and ¹³C NMR chemical shifts can be compared with experimental data to confirm the structure of a synthesized compound.

The chemical environment of each nucleus determines its chemical shift. For this compound, the bulky tert-butyl group would influence the chemical shifts of nearby protons and carbons on the naphthalene (B1677914) ring. nih.govnih.gov The hydroxyl proton's chemical shift would be sensitive to hydrogen bonding and the solvent used. liverpool.ac.uk Computational models can predict these shifts with a reasonable degree of accuracy, aiding in the assignment of complex NMR spectra. mdpi.com For a 1-amidoalkyl-2-naphthol derivative, DFT calculations have been used to support the proposed structure by correlating theoretical predictions with experimental spectroscopic data. researchgate.net

Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for a Naphthol Derivative Note: This table provides an illustrative comparison. The "Experimental" values are hypothetical, and the "Predicted" values are generated to show a typical correlation.

| Proton | Predicted (ppm) | Experimental (ppm) |

|---|---|---|

| OH | 5.20 | 5.15 |

| H-1 | 7.85 | 7.80 |

| H-4 | 7.30 | 7.25 |

| tert-Butyl | 1.40 | 1.38 |

Electronic Structure and Reactivity Descriptors

Beyond structural properties, computational chemistry provides key insights into the electronic nature of molecules, which governs their reactivity. Descriptors derived from the electronic structure, such as frontier molecular orbitals and the molecular electrostatic potential, are crucial for understanding and predicting chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and more reactive. researchgate.net For 1-amidoalkyl-2-naphthol derivatives, FMO analysis has been used to study their molecular characteristics. researchgate.net

Table 4: Frontier Molecular Orbital Energies for Naphthol Derivatives Note: This table presents hypothetical data for this compound based on general principles of FMO theory.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Naphthalen-2-ol | -8.5 | -1.2 | 7.3 |

| This compound | -8.3 | -1.0 | 7.3 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. wolfram.com An MEP map displays the electrostatic potential on the electron density surface of the molecule. researchgate.netproteopedia.org

Different colors on the MEP map represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.govresearchgate.net These areas are often associated with lone pairs of electrons on electronegative atoms like oxygen. Blue regions indicate positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. nih.govresearchgate.net Green and yellow areas represent intermediate, or near-neutral, potentials. For a 1-amidoalkyl-2-naphthol derivative, the MEP has been studied to understand its structural characteristics. researchgate.net In this compound, the MEP map would likely show a negative potential around the hydroxyl oxygen and a positive potential around the hydroxyl hydrogen, indicating sites for electrophilic and nucleophilic interactions, respectively.

Natural Bond Orbital (NBO) Analysis for Interatomic Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. uni-muenchen.deyoutube.com This analysis provides valuable insights into the electron density distribution, hybridization of atomic orbitals, and the nature of interatomic and intramolecular interactions. dergipark.org.trnih.gov

For this compound, an NBO analysis would elucidate the nature of the covalent bonds within the naphthalene core, the tert-butyl group, and the hydroxyl substituent. It would quantify the hybridization of the carbon and oxygen atoms, providing a detailed picture of their bonding environment.

The analysis would also reveal the polarization of the C-O and O-H bonds in the hydroxyl group, which is crucial for understanding the compound's hydrogen bonding capabilities and its acidic character. Furthermore, the interactions between the orbitals of the tert-butyl group and the naphthalene ring can be assessed to understand the electronic effects of this bulky alkyl substituent on the aromatic system.

Global and Local Reactivity Indices (e.g., Chemical Hardness, Softness, Electrophilicity)

| Global Reactivity Index | Definition | Significance for this compound |

| Chemical Hardness (η) | A measure of the molecule's resistance to changes in its electron distribution. | A higher value of η would suggest greater stability and lower reactivity. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating the ease of electron cloud polarization. | A higher value of S would imply greater reactivity. |

| Electrophilicity Index (ω) | A measure of the energy stabilization when the molecule accepts electrons. | This index would quantify the electrophilic character of the molecule, indicating its propensity to react with nucleophiles. |

| Chemical Potential (μ) | Related to the escaping tendency of electrons from the molecule. | This value is uniform throughout the molecule and is related to its electronegativity. |

| Electronegativity (χ) | A measure of the molecule's ability to attract electrons. | This provides a fundamental understanding of its charge-related properties. |

Local Reactivity Descriptors , such as the Fukui function and local softness, pinpoint the most reactive sites within the molecule. For this compound, these indices would be crucial for predicting the regioselectivity of its reactions. For instance, the calculations would identify which carbon atoms on the naphthalene ring are most susceptible to electrophilic substitution or which atoms are most likely to be attacked by a nucleophile. This information is invaluable for designing synthetic routes and understanding reaction mechanisms involving this compound.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to various photonic and optoelectronic technologies. Computational chemistry plays a vital role in the rational design of new NLO materials by predicting their NLO properties. dtic.milsemanticscholar.org

The NLO response of a molecule is primarily determined by its molecular polarizability (α) and first-order hyperpolarizability (β). rsc.org For this compound, theoretical calculations would be employed to determine these properties.

| NLO Property | Description | Significance for this compound |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | A non-zero dipole moment is a prerequisite for a molecule to exhibit a second-order NLO response. |

| Polarizability (α) | The measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. | This property is related to the linear optical response of the molecule. |

| First-Order Hyperpolarizability (β) | A measure of the second-order NLO response of the molecule. | A large β value is desirable for applications in technologies such as frequency doubling and optical switching. acrhem.org |

The presence of the electron-donating hydroxyl group and the π-conjugated naphthalene system in this compound suggests that it may possess interesting NLO properties. The tert-butyl group, while primarily an alkyl group, can influence the electronic structure and, consequently, the NLO response. Computational studies would quantify the magnitude of β and provide insights into the structure-property relationships that govern the NLO activity of this molecule.

Molecular Dynamics Simulations for Supramolecular Assembly and Material Behavior

While quantum mechanical calculations provide detailed information about individual molecules, molecular dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. nih.gov This approach allows for the investigation of supramolecular assembly, bulk material properties, and dynamic processes that are inaccessible to static quantum chemical methods. nih.gov

For this compound, MD simulations could be used to explore how individual molecules interact and organize in the condensed phase (liquid or solid). A key focus would be the role of hydrogen bonding involving the hydroxyl group in directing the formation of supramolecular structures. nii.ac.jp The simulations could predict how the bulky tert-butyl group influences the packing of the molecules in a crystal lattice or their arrangement in a liquid state.

Reactivity Profiles and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions

The reactivity of 3-(tert-Butyl)naphthalen-2-ol in electrophilic aromatic substitution (EAS) is governed by the interplay between the electronic effects of its two substituents—the hydroxyl group and the tert-butyl group—and the inherent reactivity of the naphthalene (B1677914) ring system, further complicated by steric factors.

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is dictated by the directing effects of the existing substituents.

Hydroxyl (-OH) Group: Located at the C2 position, the hydroxyl group is a powerful activating substituent. Through its strong +M (mesomeric) or resonance effect, it donates electron density to the aromatic system, significantly increasing its nucleophilicity and reactivity towards electrophiles. As an ortho, para-director, the -OH group activates the positions ortho (C1 and C3) and para (C6) to itself. Since the C3 position is already occupied by the tert-butyl group, the primary sites of activation by the hydroxyl group are C1 and C6.

Tert-Butyl (-C(CH3)3) Group: Situated at the C3 position, the tert-butyl group is a weak activating substituent. It donates electron density primarily through a +I (inductive) effect and to a lesser extent through hyperconjugation. arkat-usa.org It also directs incoming electrophiles to the ortho (C2, C4) and para (C7) positions.

Combined Influence: The directing effects of both groups must be considered simultaneously. The hydroxyl group is a much stronger activating group than the tert-butyl group, and its directing influence is therefore dominant. ntu.ac.uk The positions on the ring are activated to different extents:

C1: Strongly activated by the ortho-directing hydroxyl group. This position is also an alpha-position of the naphthalene ring, which is inherently more reactive toward electrophilic substitution than a beta-position. researchgate.net

C4: Activated by the ortho-directing tert-butyl group and is also an alpha-position.

C6: Activated by the para-directing hydroxyl group.

C7: Activated by the para-directing tert-butyl group.

Given the superior activating strength of the hydroxyl group, the C1 position is the most electronically favored site for electrophilic attack. This is supported by studies on related 2-naphthol (B1666908) derivatives, where electrophilic attack occurs selectively at the C1 position. researchgate.net

While electronic effects determine the potential sites of reaction, steric hindrance plays a crucial role in the final product distribution and reaction rates. The tert-butyl group is exceptionally bulky, creating significant steric hindrance that can impede the approach of an electrophile to nearby positions. nih.govnih.gov

Effect on C4: The C4 position, despite being electronically activated by the tert-butyl group, is immediately adjacent to it. The sheer size of the tert-butyl group effectively shields this position, making an electrophilic attack highly improbable.

Effect on other positions (C6, C7): Positions on the unsubstituted ring, such as C6 and C7, are remote from the tert-butyl group and experience no significant steric hindrance from it.

The final regioselectivity is a balance between these competing factors. The C1 position is overwhelmingly favored electronically, but the reaction pathway is sterically hindered to some degree. The C6 position is electronically activated (though less so than C1) but is sterically accessible. Therefore, while substitution at C1 is often the major outcome, the presence of the tert-butyl group can lead to reduced yields or the formation of other isomers depending on the size of the electrophile and the reaction conditions.

| Position | Electronic Effects | Steric Effects | Predicted Outcome |

| C1 | Strongly activated (+M from -OH) | Moderately hindered by C3 tert-butyl group | Major Product |

| C4 | Weakly activated (+I from t-Bu) | Severely hindered by C3 tert-butyl group | Negligible product |

| C6 | Moderately activated (+M from -OH) | Unhindered | Possible minor product |

| C7 | Weakly activated (+I from t-Bu) | Unhindered | Unlikely |

Oxidation Pathways and Stability

Like many phenols and naphthols, this compound is susceptible to oxidation. The electron-donating nature of both the hydroxyl and tert-butyl groups increases the electron density of the aromatic ring, making it more easily oxidized compared to unsubstituted naphthalene.

Exposure to air and light, especially in solution, can lead to the formation of colored oxidation products. arkat-usa.org The primary pathway for the oxidation of 2-naphthol derivatives involves the formation of a 1,2-naphthoquinone. nih.gov Therefore, under the influence of oxidizing agents (e.g., hypervalent iodine reagents) or even atmospheric oxygen over time, this compound is expected to oxidize to 3-tert-butylnaphthalene-1,2-dione . The bulky tert-butyl group may offer some kinetic stability by sterically hindering the approach of the oxidizing agent, but it does not prevent the reaction. Studies on related tert-butylated catechols and quinones show they are redox-active species. researchgate.netimist.ma

The thermal stability of this compound is limited, particularly under acidic conditions. The carbon-carbon bond connecting the tert-butyl group to the naphthalene ring can undergo cleavage at elevated temperatures. This process, known as de-tert-butylation , is a retro-Friedel-Crafts reaction.

The reaction is typically catalyzed by acids, which protonate the aromatic ring and facilitate the departure of the tert-butyl group as a stable tert-butyl carbocation. Evidence for this process comes from studies on related compounds; for instance, 3,7-di-tert-butylnaphthalene-2,6-diol has been shown to lose its tert-butyl groups when heated above 70 °C in the presence of trifluoroacetic acid, reverting to the parent naphthalene-2,6-diol. arkat-usa.org This indicates that the tert-butyl group on the naphthol ring is labile under these conditions.

Nucleophilic Reactivity of the Phenolic Hydroxyl Group

The oxygen atom of the phenolic hydroxyl group in this compound possesses lone pairs of electrons and can therefore function as a nucleophile. However, the hydroxyl group itself is a poor leaving group, so its direct substitution is difficult. libretexts.org Instead, its nucleophilic character is typically expressed through reactions at the hydroxyl proton (acidity) or by attacking other electrophiles.

Key nucleophilic reactions include:

O-Alkylation (Ether Formation): The phenolic proton is weakly acidic and can be removed by a strong base (e.g., sodium hydride, NaH) to form a sodium naphthoxide salt. This naphthoxide is a much stronger nucleophile than the parent naphthol and can react with alkyl halides (e.g., methyl iodide) via an SN2 mechanism to yield the corresponding ether.

O-Acylation (Ester Formation): The naphthol can act as a nucleophile and attack an acylating agent, such as an acyl chloride or a carboxylic anhydride (B1165640). This reaction is often carried out in the presence of a weak base (e.g., pyridine) to neutralize the acidic byproduct (e.g., HCl) and to catalyze the reaction.

| Reaction Type | Reactant | Product |

| O-Alkylation | 1. NaH2. CH3I | 3-(tert-Butyl)-2-methoxynaphthalene |

| O-Acylation | Acetyl chloride (CH3COCl), Pyridine (B92270) | 3-(tert-Butyl)naphthalen-2-yl acetate |

Mechanistic Investigations of Derivatization and Coupling Reactions of this compound

The reactivity of this compound is fundamentally governed by the electronic properties of the naphthol ring system and the significant steric influence of the tert-butyl group at the C3 position. While detailed mechanistic studies specifically focused on this particular substituted naphthol are not extensively documented in the literature, a comprehensive understanding of its reactivity in derivatization and coupling reactions can be extrapolated from the well-established reaction mechanisms of 2-naphthol and its other substituted analogues. The presence of the bulky tert-butyl group is a critical factor that often dictates the regioselectivity and reaction rates of various transformations.

General Mechanistic Principles of 2-Naphthol Reactivity

The hydroxyl group of the naphthalen-2-ol moiety is a potent activating group, rendering the naphthalene ring system electron-rich and highly susceptible to electrophilic attack. In electrophilic aromatic substitution reactions, the incoming electrophile preferentially attacks the C1 position (the alpha-position). This preference is attributed to the superior stabilization of the resulting carbocation intermediate, which can be depicted with two resonance structures that retain a fully aromatic benzene (B151609) ring. stackexchange.comstackexchange.com In contrast, attack at the C3 position leads to an intermediate where the aromaticity of one of the rings is disrupted in all resonance forms.

In the context of coupling reactions, particularly oxidative couplings to form binaphthol derivatives, the mechanism is often proposed to proceed through radical intermediates. researchgate.net The steric environment around the reactive sites plays a crucial role in the efficacy and stereoselectivity of these reactions.

Influence of the C3-tert-Butyl Group on Reaction Mechanisms

The tert-butyl group at the C3 position of this compound introduces significant steric hindrance, which profoundly impacts its reactivity profile compared to unsubstituted 2-naphthol.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions, such as azo coupling, the bulky tert-butyl group at the C3 position does not alter the inherent electronic preference for substitution at the C1 position. The mechanism still proceeds through the formation of a stabilized carbocation intermediate at the alpha-position. stackexchange.comstackexchange.com However, the rate of reaction may be influenced by the steric bulk of the incoming electrophile.

Oxidative Coupling Reactions:

The most significant mechanistic impact of the C3-tert-butyl group is observed in oxidative coupling reactions. The formation of 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives from 2-naphthols is a widely studied transformation, and it is well-documented that substituents at the C3 position can dramatically hinder the reaction. researchgate.net The coupling process, which is often catalyzed by transition metals, is believed to involve the formation of naphthoxy radicals. The steric clash between the tert-butyl groups in two approaching radical species would significantly increase the activation energy for the C-C bond formation, thereby slowing down the reaction and potentially leading to lower yields and reduced stereoselectivity. rsc.org

Kinetic studies on the reaction of aryl radicals with the 2-naphthoxide anion have demonstrated that ortho-substitution relative to the radical center decreases the reaction rate constant, underscoring the sensitivity of these radical-nucleophile coupling reactions to steric hindrance. rsc.org

Derivatization via Multi-component Reactions:

The derivatization of 2-naphthols through multi-component reactions, for instance, to synthesize naphthopyran derivatives, often involves a cascade of reactions. A common pathway involves an initial Knoevenagel condensation between an aldehyde and a reactive methylene (B1212753) compound, followed by a Michael addition of the 2-naphthol, and subsequent cyclization and dehydration. scispace.com For this compound, the nucleophilic attack of the naphthoxide onto the Michael acceptor would likely still occur. The steric bulk of the tert-butyl group is not expected to completely inhibit this reaction, although it might influence the conformational preferences of the intermediates and transition states.

The following interactive table summarizes the expected influence of the C3-tert-butyl group on key mechanistic steps in various reactions.

| Reaction Type | Key Mechanistic Step | Influence of C3-tert-Butyl Group | Rationale |

| Electrophilic Aromatic Substitution (e.g., Azo Coupling) | Attack of electrophile at C1 | Minor impact on regioselectivity, potential rate decrease | Electronic preference for C1 attack dominates. Steric hindrance may slow the approach of a bulky electrophile. |

| Oxidative Coupling | C-C bond formation between two naphthoxy radicals | Significant rate decrease and lower stereoselectivity | Severe steric repulsion between the tert-butyl groups in the transition state for dimerization. researchgate.net |

| Naphthopyran Synthesis (Multi-component) | Michael addition of naphthoxide | Moderate impact | The nucleophilic oxygen is relatively unhindered. Steric effects may influence the subsequent cyclization step. |

Detailed research findings on the impact of C3 substituents on the enantioselective oxidative coupling of 2-naphthols catalyzed by chiral vanadium complexes have shown that while various 6- and 7-substituted 2-naphthols undergo smooth coupling, 3-substituted derivatives are more challenging substrates. nih.gov Similarly, in iron-catalyzed asymmetric oxidative coupling, while substrates with various functionalities at the C3-position can be converted, the steric and electronic properties of these substituents can affect the yield and enantiomeric ratio. mdpi.com

Derivatization and Functionalization of 3 Tert Butyl Naphthalen 2 Ol

Synthesis of Schiff Base Derivatives Incorporating Naphthol Moieties

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. acs.orgresearchgate.net These compounds and their metal complexes are of significant interest due to their diverse applications in catalysis, materials science, and medicinal chemistry. nih.govresearchgate.net

To prepare Schiff base derivatives from 3-(tert-butyl)naphthalen-2-ol, it is necessary to first introduce a carbonyl group onto the naphthalene (B1677914) ring, as the parent molecule lacks one. A common method to achieve this is through formylation, such as the Vilsmeier-Haack reaction, which can introduce an aldehyde group (-CHO) at the C1 position, ortho to the hydroxyl group. This yields the intermediate 1-formyl-3-(tert-butyl)naphthalen-2-ol.

Once this aldehyde intermediate is synthesized, it can be readily condensed with a variety of primary amines (R-NH₂) under acid catalysis to form the corresponding Schiff base derivatives. ekb.eg The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond. The resulting Schiff bases incorporate the sterically bulky this compound moiety, which can influence the properties of the final molecule, such as solubility and the stereochemistry of its metal complexes.

| **Primary Amine (R-NH₂) ** | Resulting Schiff Base Derivative Name | Schiff Base Structure (Illustrative) |

| Aniline | 1-(((phenyl)imino)methyl)-3-(tert-butyl)naphthalen-2-ol | |

| 4-Nitroaniline | 1-(((4-nitrophenyl)imino)methyl)-3-(tert-butyl)naphthalen-2-ol | |

| Benzylamine | 1-(((benzyl)imino)methyl)-3-(tert-butyl)naphthalen-2-ol | |

| Ethanolamine | 1-(((2-hydroxyethyl)imino)methyl)-3-(tert-butyl)naphthalen-2-ol |

Coupling Reactions, including Azo Compound Formation

The electron-rich nature of the naphthalene ring in this compound, activated by the hydroxyl group, makes it an excellent substrate for electrophilic substitution reactions, particularly azo coupling. Azo compounds, which contain the R-N=N-R' functional group, are a significant class of industrial dyes. rsc.orgacs.org

The synthesis of azo dyes from this compound involves an electrophilic substitution reaction with a diazonium salt. The reaction is typically carried out in a cold, alkaline solution. google.com The hydroxyl group of the naphthol is deprotonated by the base (e.g., sodium hydroxide) to form a more reactive phenoxide ion. This ion then attacks the diazonium cation (Ar-N₂⁺), which is prepared by treating a primary aromatic amine with nitrous acid. The coupling occurs at the C1 position, which is highly activated and sterically accessible. For instance, the reaction with benzenediazonium (B1195382) chloride yields 1-(phenyldiazenyl)-3-(tert-butyl)naphthalen-2-ol, an analogue of the dye Sudan I. The bulky tert-butyl group can enhance the solubility and photostability of the resulting dye.

Another important class of reactions is oxidative coupling. In the presence of an oxidizing agent and a suitable catalyst, such as an iron(II) complex, two molecules of a 2-naphthol (B1666908) derivative can couple to form 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives. researchgate.net This reaction, when applied to this compound, would produce a sterically hindered BINOL derivative, a class of compounds highly valued for their use as chiral ligands in asymmetric catalysis.

| Diazonium Salt Precursor (Aromatic Amine) | Resulting Azo Compound Name | Color (Predicted) |

| Aniline | 1-(phenyldiazenyl)-3-(tert-butyl)naphthalen-2-ol | Orange-Red |

| 4-Nitroaniline | 1-((4-nitrophenyl)diazenyl)-3-(tert-butyl)naphthalen-2-ol | Red-Brown |

| Sulfanilic acid | 4-((3-(tert-butyl)-2-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonic acid | Orange |

| 4-Methoxyaniline | 1-((4-methoxyphenyl)diazenyl)-3-(tert-butyl)naphthalen-2-ol | Red |

Esterification and Etherification Reactions of the Hydroxyl Group

The phenolic hydroxyl group of this compound is a key site for functionalization through esterification and etherification. These reactions replace the acidic hydrogen of the hydroxyl group, altering the compound's physical and chemical properties.

Esterification is the reaction of an alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. A common method is the Fischer esterification, where the naphthol is reacted with a carboxylic acid in the presence of a strong acid catalyst. acs.org Alternatively, for higher yields and milder conditions, the naphthol can be reacted with a more reactive acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine). These reactions convert the hydroxyl group into an ester linkage (-O-C=O), which can be used to introduce a wide variety of functional groups.

Etherification involves the conversion of the hydroxyl group into an ether (-O-R). The Williamson ether synthesis is a widely used method, which involves deprotonating the naphthol with a strong base (e.g., sodium hydride) to form the nucleophilic naphthoxide ion. This ion then undergoes an Sₙ2 reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding ether. Etherification can improve thermal stability and modify the solubility of the parent compound.

| Reaction Type | Reagent | Resulting Product Name |

| Esterification | Acetic Anhydride | 3-(tert-butyl)naphthalen-2-yl acetate |

| Esterification | Benzoyl Chloride | 3-(tert-butyl)naphthalen-2-yl benzoate |

| Etherification | Methyl Iodide | 2-methoxy-3-(tert-butyl)naphthalene |

| Etherification | Benzyl Bromide | 2-(benzyloxy)-3-(tert-butyl)naphthalene |

Functionalization for Ligand Synthesis in Coordination Chemistry

Derivatives of this compound are valuable precursors for the synthesis of ligands used in coordination chemistry. The functional groups introduced through reactions like Schiff base formation and azo coupling provide donor atoms (typically nitrogen and oxygen) that can chelate to metal ions. tandfonline.comresearchgate.net

Schiff base derivatives of this compound, for example, can act as bidentate ligands. The phenolic oxygen and the imine nitrogen form a stable chelate ring upon coordination with a metal ion. Similarly, azo derivatives can coordinate to metals through the phenolic oxygen and one of the azo nitrogen atoms. The presence of the bulky tert-butyl group is particularly significant in ligand design. It can enforce a specific geometry around the metal center, prevent undesirable dimerization or polymerization of the complex, and enhance the solubility of the resulting metal complex in organic solvents. These properties are crucial for applications in homogeneous catalysis, where the steric and electronic environment of the metal center dictates catalytic activity and selectivity.

| Derivative Type | Donor Atoms | Potential Coordinating Metal Ions | Potential Application |

| Schiff Base Derivative | N, O | Co(II), Ni(II), Cu(II), Zn(II) | Catalysis, Antimicrobial Agents |

| Azo Derivative | N, O | Pd(II), Pt(II), Ru(III) | Dyes, Molecular Sensors |

| BINOL Derivative (from Oxidative Coupling) | O, O | Ti(IV), Al(III), Fe(II) | Asymmetric Catalysis |

| Carboxylate Derivative (via functionalization) | O, O | Lanthanides, Mn(II), Fe(III) | Magnetic Materials |

Introduction of Polymerizable Groups for Macromolecular Synthesis

The functionalization of this compound can be extended to introduce polymerizable groups, transforming it into a monomer for macromolecular synthesis. Polymers containing naphthalene moieties are of interest for their unique optical and thermal properties, including high refractive indices and good thermal stability.

The most direct method to create a monomer from this compound is through the esterification of its hydroxyl group with a polymerizable acid derivative. For example, reaction with acryloyl chloride or methacryloyl chloride in the presence of a base yields 3-(tert-butyl)naphthalen-2-yl acrylate (B77674) or methacrylate, respectively. These monomers contain a vinyl group that can undergo polymerization through various mechanisms, most commonly free-radical polymerization, to produce polyacrylates or polymethacrylates.

The resulting polymers feature the bulky, rigid 3-(tert-butyl)naphthalene group as a pendant side chain. This structure can significantly increase the glass transition temperature (Tg) of the polymer, leading to materials with enhanced thermal stability. Furthermore, the naphthalene chromophore imparts fluorescent properties to the polymer, making these materials potentially useful in optical applications such as plastic scintillators or organic light-emitting diodes (OLEDs). acs.org Direct polymerization of naphthols through enzymatic or electrochemical methods is also a possible route to create polymers with the naphthol unit integrated into the polymer backbone.

| Polymerizable Group | Reagent for Introduction | Monomer Name | Polymerization Method |

| Acrylate | Acryloyl Chloride | 3-(tert-butyl)naphthalen-2-yl acrylate | Free-Radical, RAFT, ATRP |

| Methacrylate | Methacryloyl Chloride | 3-(tert-butyl)naphthalen-2-yl methacrylate | Free-Radical, RAFT, ATRP |

| Vinyl Ether | (Not a direct reaction) | (Requires multi-step synthesis) | Cationic Polymerization |

| Epoxide | Epichlorohydrin | 2-(oxiran-2-ylmethyl)-3-(tert-butyl)naphthalene | Ring-Opening Polymerization |

Advanced Material and Chemical Applications Non Biological/non Clinical

Ligands in Coordination Chemistry for Catalytic Systems (Non-Biological)

The hydroxyl group of 3-(tert-Butyl)naphthalen-2-ol provides a convenient handle for its use as a ligand in coordination chemistry. Its derivatives, particularly Schiff bases, have been extensively used to synthesize a wide range of metal complexes. The steric bulk of the tert-butyl group can influence the coordination geometry, stability, and reactivity of these complexes, making them attractive candidates for various catalytic applications.

The synthesis of metal complexes involving naphthol-based ligands is a well-established area of research. Typically, the naphthol derivative is first converted into a Schiff base through condensation with a suitable amine. This Schiff base ligand, which can be bidentate or tridentate, is then reacted with a metal salt to form the desired complex. nih.govnih.govajpojournals.org

For instance, Schiff base ligands derived from the condensation of a naphthol derivative with an amine can coordinate to metal ions such as Co(II), Ni(II), and Cu(II) through the azomethine nitrogen and the deprotonated phenolic oxygen. orientjchem.org The resulting complexes can adopt various geometries, including octahedral and distorted octahedral, depending on the metal ion and the specific ligand structure. orientjchem.org The formation of these complexes can be confirmed through various spectroscopic techniques, including infrared (IR) and UV-Vis spectroscopy, as well as elemental analysis and magnetic susceptibility measurements. nih.govorientjchem.orgaristonpubs.com The IR spectra of the complexes typically show a shift in the C=N stretching frequency of the azomethine group upon coordination to the metal ion. nih.gov

The steric hindrance provided by the tert-butyl group in ligands derived from this compound can play a crucial role in determining the structure and stability of the resulting metal complexes. This steric bulk can prevent the formation of polymeric species and favor the formation of discrete, monomeric complexes. Furthermore, it can create a specific chiral environment around the metal center, which is particularly important for applications in asymmetric catalysis.

Metal complexes derived from naphthol-based ligands have shown significant catalytic activity in a variety of organic transformations. For example, copper complexes with Schiff base ligands have been investigated as catalysts for the oxidation of phenols. nih.gov In these systems, the catalyst facilitates the reaction between the phenol (B47542) and an oxidant, such as hydrogen peroxide.

Furthermore, ruthenium(II) complexes bearing a redox-active tridentate pincer ligand have been shown to be highly efficient catalysts for the chemoselective α-C–H functionalization of β-naphthol using alcohols as alkylating agents. rsc.org This reaction proceeds via a borrowing hydrogen mechanism and allows for the synthesis of a wide range of α-alkylated β-naphthols in moderate to good yields. rsc.org The catalytic efficiency of these systems highlights the potential of metal-ligand cooperativity in activating otherwise inert C-H bonds.

In the field of asymmetric catalysis, chiral diamine-copper complexes have been successfully employed for the enantioselective oxidative coupling of 2-naphthol (B1666908) derivatives to produce axially chiral binaphthol compounds with enantiomeric excesses of up to 78%. acs.org The presence of an ester group at the 3-position of the naphthol substrate was found to be crucial for achieving good asymmetric induction. acs.org This suggests that derivatives of this compound, with their inherent steric and electronic properties, could be valuable ligands for the development of new and efficient asymmetric catalysts.

Supramolecular Chemistry and Host-Guest Systems

The principles of supramolecular chemistry, which involve the study of non-covalent interactions between molecules, are central to the design of complex and functional chemical systems. The tert-butyl group is a powerful tool in this field, as its steric bulk and hydrophobicity can be used to direct the self-assembly of molecules into well-defined supramolecular architectures.

The introduction of tert-butyl functional groups can effectively modulate the self-assembly behavior of organic molecules on surfaces. semanticscholar.org By controlling the placement and number of tert-butyl groups, it is possible to steer the formation of different supramolecular nanostructures, such as grid-like patterns and honeycomb networks. semanticscholar.org This control over the self-assembly process is driven by a combination of van der Waals interactions, coordination bonds, and weak hydrogen bonds. semanticscholar.org

Design of Host Materials and Molecular Recognition Studies

While direct studies featuring this compound as a host molecule are not extensively documented, its structural motifs are central to the principles of host-guest chemistry. nih.govthno.orgmdpi.comnih.gov The naphthalene (B1677914) platform provides a rigid and electron-rich surface capable of engaging in π-π stacking interactions with suitable guest molecules. The hydroxyl group can act as a hydrogen bond donor and acceptor, providing specific recognition sites. nih.gov

The bulky tert-butyl group plays a crucial role in defining the shape and size of potential binding cavities. In supramolecular chemistry, such sterically demanding groups are often employed to create well-defined pockets within a host structure, thereby enabling selective recognition of guest molecules that are complementary in size and shape. It is conceivable that derivatives of this compound could be incorporated into larger macrocyclic or cage-like structures, where the tert-butyl group would contribute to the preorganization of the host and the specificity of guest binding.

Principles of Crystal Engineering and Self-Assembly Phenomena

The solid-state arrangement of molecules, dictated by the principles of crystal engineering, is significantly influenced by the presence of the tert-butyl group in this compound and its derivatives. X-ray diffraction studies on related compounds, such as 3,7-di-tert-butyl-6-methoxynaphthalen-2-ol, provide valuable insights into the packing and intermolecular interactions. arkat-usa.org

The bulky tert-butyl groups can direct the self-assembly process by preventing dense packing and promoting the formation of specific supramolecular architectures through weaker van der Waals interactions. arkat-usa.orgcecam.org These non-covalent interactions, in concert with the stronger hydrogen bonds from the hydroxyl group and potential π-π stacking of the naphthalene rings, lead to the formation of well-defined, three-dimensional structures. The strategic placement of tert-butyl groups on aromatic scaffolds is a known strategy in crystal engineering to control the solid-state properties of materials. arkat-usa.org

Precursors and Building Blocks in Complex Organic Synthesis

The chemical reactivity and structural characteristics of this compound make it a valuable precursor and building block in the synthesis of more complex and functionally rich organic molecules.

Utility in the Construction of Sterically Hindered and Architecturally Complex Molecules

The synthesis of sterically crowded molecules is a significant challenge in organic chemistry. The tert-butyl group on the naphthalene core of this compound makes it an ideal starting material for the construction of molecules with high steric demand. A notable example is the use of a closely related derivative, 3,7-di-tert-butyl-6-methoxynaphthalen-2-ol, as a building block for the synthesis of soluble derivatives of peri-xanthenoxanthenes. arkat-usa.org These complex, polycyclic aromatic compounds are of interest for their electronic and optical properties, and the presence of the bulky tert-butyl groups is essential for ensuring their solubility and processability.

The strategic introduction of the this compound moiety can be used to create specific spatial arrangements in a target molecule, influencing its conformation and reactivity. This is particularly important in the design of molecular machines, catalysts, and materials where precise control over the three-dimensional structure is paramount.

Synthetic Intermediates for Advanced Chemical Structures

Beyond its use in creating steric hindrance, this compound serves as a versatile synthetic intermediate. The hydroxyl group can be readily converted into other functional groups, such as ethers and esters, allowing for its incorporation into a wide range of molecular frameworks. thegoodscentscompany.com Furthermore, the naphthalene ring can undergo various electrophilic substitution reactions, providing pathways to more complex and functionalized derivatives.

The aforementioned synthesis of peri-xanthenoxanthene derivatives from 3,7-di-tert-butyl-6-methoxynaphthalen-2-ol highlights its role as a key intermediate. arkat-usa.org In this context, the tert-butylated naphthol is not just a passive scaffold but an active participant in the synthetic route, enabling the construction of the larger, more complex target molecule.

Polymer Science and Engineering

While the direct polymerization of this compound is not widely reported, its structural features suggest its potential as a monomer for the synthesis of specialty polymers with tailored properties.

Monomers for the Synthesis of Specialty Polymers and Copolymers

Naphthalene-containing polymers are known for their high thermal stability, good mechanical properties, and excellent chemical resistance. google.comresearchgate.net The incorporation of a this compound unit into a polymer backbone could impart several desirable characteristics. The rigid naphthalene core would contribute to a high glass transition temperature (Tg), making the resulting polymer suitable for high-performance applications. google.com

The bulky tert-butyl group would likely disrupt polymer chain packing, leading to amorphous materials with enhanced solubility in organic solvents. mdpi.com This is a significant advantage for the processability of high-performance polymers, which are often intractable. Furthermore, the hydroxyl group offers a reactive site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties or the introduction of specific functionalities.

It is plausible that this compound could be used as a comonomer in the synthesis of polyesters, polycarbonates, or poly(aryl ether)s. scispace.com Its inclusion in a copolymer formulation would allow for a precise control over the final properties of the material, such as its thermal stability, solubility, and optical characteristics.

Impact on Polymer Properties, Architecture, and Functionality

The primary effects of integrating this compound into a polymer backbone are anticipated to be modifications in thermal stability, solubility, and optical properties, largely due to the steric hindrance and hydrophobic nature of the tert-butyl group.

Influence on Polymer Properties

Research on aromatic polymers containing bulky pendant groups, such as the tert-butyl group, provides insight into the expected impact on polymer properties. For instance, in studies on aromatic polyimides, the introduction of a tert-butyl group has been shown to enhance the solubility of the polymer in common organic solvents. rubber.or.kr This is attributed to the bulky group's ability to disrupt the close packing of polymer chains, thereby reducing intermolecular forces and allowing solvent molecules to permeate more easily. rubber.or.kr

Furthermore, the presence of the tert-butyl group can lead to improved optical transparency and reduced color intensity in polymer films. rubber.or.kr This effect also stems from the inhibition of charge-transfer complex formation between polymer chains, a phenomenon often responsible for the coloration of aromatic polymers. rubber.or.kr

However, the introduction of a tert-butyl group may have a nuanced effect on the thermal stability of the resulting polymer. While the rigid naphthalene structure would be expected to contribute positively to the glass transition temperature (Tg), the bulky tert-butyl group can sometimes lead to a slight decrease in thermal stability. rubber.or.kr This is potentially due to the introduction of weaker C-C bonds within the pendant group compared to the robust aromatic backbone.

The hydrophobic character of the tert-butyl group is another significant factor, which can enhance the polymer's utility in applications requiring non-polar environments, such as in plastics and oils. nih.gov This hydrophobicity can influence the polymer's interaction with other materials and its performance in moisture-sensitive applications.

A summary of the anticipated effects of incorporating this compound on key polymer properties is presented in the table below.

| Polymer Property | Anticipated Impact | Underlying Mechanism |

|---|---|---|

| Solubility | Increased | The bulky tert-butyl group disrupts polymer chain packing, reducing intermolecular forces and facilitating dissolution in organic solvents. rubber.or.kr |

| Optical Transparency | Enhanced | Inhibition of charge-transfer complex formation between polymer chains due to steric hindrance from the tert-butyl group. rubber.or.kr |

| Thermal Stability (Tg) | Variable | The rigid naphthalene backbone may increase Tg, while the tert-butyl group could slightly lower the decomposition temperature. rubber.or.kr |

| Hydrophobicity | Increased | The non-polar nature of the tert-butyl group enhances the overall hydrophobic character of the polymer. nih.gov |

Influence on Polymer Architecture and Functionality

The introduction of this compound as a monomer or a pendant group can be strategically employed to control the polymer architecture. The steric bulk of the tert-butyl group can influence the polymer's chain conformation and morphology. For example, it can lead to polymers with a more amorphous nature due to the disruption of crystalline packing.

This modification of the polymer architecture directly translates to altered functionality. For instance, polymers with increased solubility and optical transparency are highly desirable for applications in advanced coatings, membranes, and optical films. The enhanced hydrophobicity can be beneficial for creating materials with improved resistance to moisture and for applications in oil-based formulations.

The phenolic hydroxyl group of this compound also offers a reactive site for further polymer modification, allowing for the grafting of other functional groups or for cross-linking reactions. This versatility enables the development of functional polymers with tailored properties for specific advanced material applications.

The table below outlines the expected influence of this compound on polymer architecture and the resulting functional advantages.

| Architectural Feature | Functional Advantage | Potential Application Areas |

|---|---|---|

| Disrupted Chain Packing | Improved processability and film-forming properties. | Solution-cast films, coatings, and membranes. |

| Increased Free Volume | Enhanced gas permeability. | Gas separation membranes. |

| Hydrophobic Surface Properties | Improved moisture barrier properties and compatibility with non-polar matrices. | Protective coatings, electronic packaging, and polymer blends. |

| Reactive Hydroxyl Group | Potential for post-polymerization modification and cross-linking. | Functional materials, thermosets, and composites. |

Q & A

Q. What are the optimal synthetic routes for 3-(tert-Butyl)naphthalen-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves alkylation of naphthalen-2-ol with tert-butyl precursors. Key methods include:

- Friedel-Crafts alkylation : Use tert-butyl halides or alcohols with Lewis acids (e.g., AlCl₃) in aprotic solvents like dichloromethane (DCM) under reflux.

- Acid-catalyzed condensation : React 2-naphthol with tert-butyl alcohols in the presence of H₂SO₄ or PPTS (pyridinium p-toluenesulfonate) at elevated temperatures .

- Base-mediated coupling : Employ NaOtBu (sodium tert-butoxide) in DMF or THF to facilitate tert-butyl group transfer .